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O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, is a pivotal enzyme in

the cysteine biosynthesis pathway. It catalyzes the final step, the pyridoxal 5'-phosphate (PLP)-

dependent conversion of O-acetylserine (OAS) and sulfide into L-cysteine and acetate.[1][2][3]

Given its essential role in providing the sulfur donor for numerous cellular components, OASS

is a significant target for research and drug development, particularly in pathogenic bacteria

where this pathway is crucial for survival and virulence.[4] This guide provides a comparative

overview of the kinetic properties of OASS from various organisms, supported by experimental

data and methodologies.

Comparative Kinetic Parameters
The efficiency of OASS varies across different species, as reflected in its kinetic parameters.

The Michaelis constant (Km) for its substrates, O-acetylserine and sulfide, indicates the

substrate concentration at which the reaction rate is half of the maximum velocity (Vmax),

providing insight into substrate affinity. The turnover number (kcat) represents the number of

substrate molecules converted to product per enzyme molecule per second. The catalytic

efficiency is often expressed as the kcat/Km ratio.

Below is a summary of the kinetic parameters for OASS from several organisms, compiled from

various studies.
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Organism Isozyme
Km (O-
acetylseri
ne) (mM)

Km
(Sulfide)
(mM)

kcat (s-1)

Specific
Activity
(μmol/mi
n/mg)

Referenc
e

Salmonella

typhimuriu

m

OASS-A

~10-fold

lower than

OASS-B

- - - [5]

Salmonella

typhimuriu

m

OASS-B - -

12.5-fold

higher than

OASS-A

- [5]

Methanosa

rcina

thermophil

a

-
33 ± 12

(Kh)

0.500 ±

0.080
- 129 [6]

Aeropyrum

pernix K1
- 28 < 0.2 202 - [7]

Neisseria

gonorrhoe

ae

CysK

Higher

affinity for

OAS than

Na2S

- - - [3][8]

Staphyloco

ccus

aureus

CysK

Higher

affinity for

OAS than

Na2S

- - - [3][8]

Arabidopsi

s thaliana
CS-LIKE -

Km for

sulfide is 2

orders of

magnitude

higher than

other

OASTL

isoforms

- - [9]
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Spinach

(chloroplas

ts)

- - - - - [6]

Note: The kinetic mechanism for O-acetylserine sulfhydrylase from Salmonella typhimurium is

a Ping Pong Bi Bi mechanism.[1][2] The enzyme exhibits a reaction cycle involving open and

closed conformations.[1][2] In some organisms, like Methanosarcina thermophila, the enzyme

shows positive cooperativity and substrate inhibition with O-acetyl-l-serine.[6]

Experimental Protocols
The kinetic parameters presented above are typically determined through a series of

standardized enzymatic assays. While specific conditions may vary between laboratories, the

general methodology remains consistent.

General Experimental Protocol for OASS Kinetic Assay:

Enzyme Purification: The OASS enzyme is first purified from the organism of interest using

standard protein purification techniques, such as affinity and size-exclusion chromatography.

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-

HCl, pH 8.0) containing a known concentration of the purified OASS enzyme and the co-

factor pyridoxal 5'-phosphate (PLP).

Substrate Addition and Reaction Initiation: The reaction is initiated by adding varying

concentrations of one substrate (e.g., O-acetylserine) while keeping the other substrate

(e.g., sodium sulfide) at a saturating concentration, or vice versa.

Monitoring Product Formation: The rate of L-cysteine formation is monitored over time. A

common method for this is the Gaitonde assay, which uses acid ninhydrin to produce a

colored product with cysteine that can be measured spectrophotometrically at a specific

wavelength.[7]

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations.

The kinetic parameters (Km and Vmax) are then determined by fitting the data to the

Michaelis-Menten equation or a suitable model for enzymes exhibiting cooperativity or
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substrate inhibition. The kcat value can be calculated from Vmax if the enzyme concentration

is known.

Visualizing the Reaction and Workflow
To better understand the enzymatic process and the experimental approach, the following

diagrams illustrate the OASS reaction mechanism and a typical experimental workflow.

O-Acetylserine OASS-PLP (Enzyme)1. Substrate Binding

Sulfide α-aminoacrylate intermediate3. Nucleophilic Attack

2. Elimination of Acetate

L-Cysteine4. Product Formation OASS-PLP (Enzyme)5. Product Release

Acetate

Click to download full resolution via product page

Caption: The Ping Pong Bi Bi reaction mechanism of O-acetylserine sulfhydrylase.
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Caption: A generalized workflow for determining the kinetic parameters of OASS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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